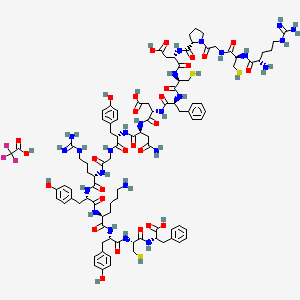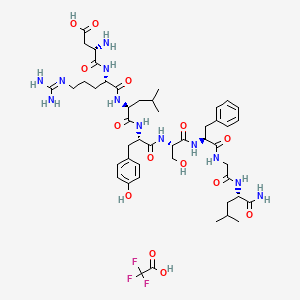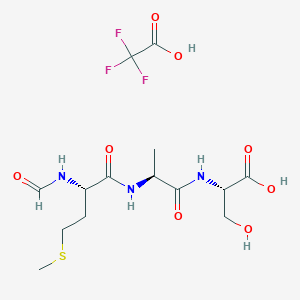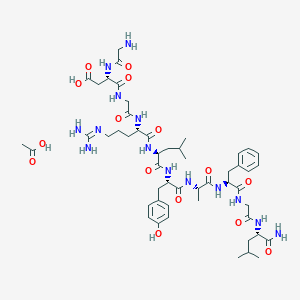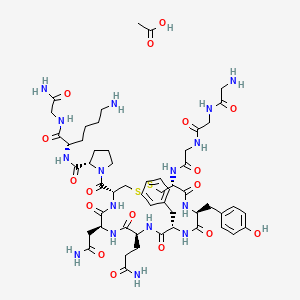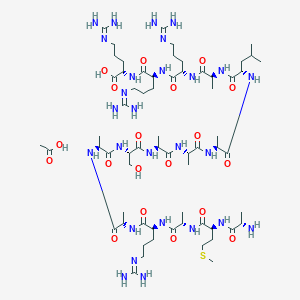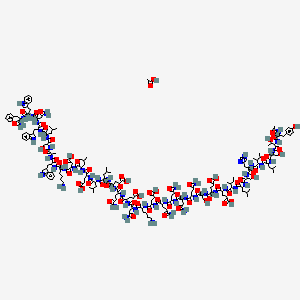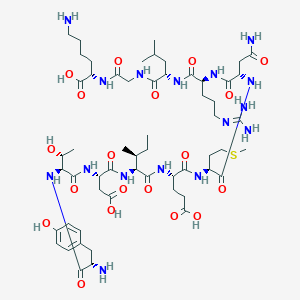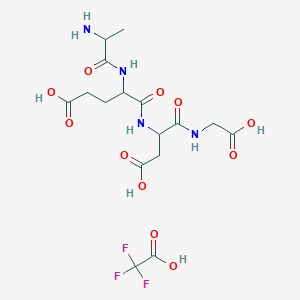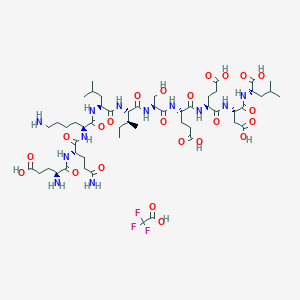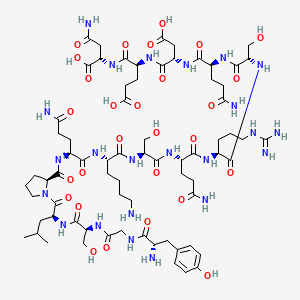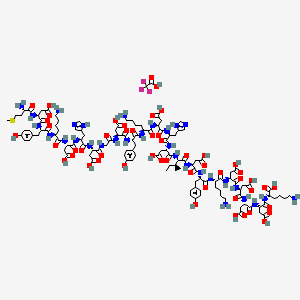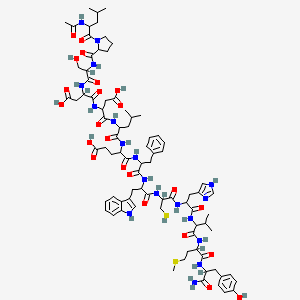
Ac-DL-Leu-DL-Pro-DL-Ser-DL-Asp-DL-Asp-DL-Leu-DL-Glu-DL-Phe-DL-Trp-DL-Cys-DL-His-DL-Val-DL-Met-DL-Tyr-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Ac-DL-Leu-DL-Pro-DL-Ser-DL-Asp-DL-Asp-DL-Leu-DL-Glu-DL-Phe-DL-Trp-DL-Cys-DL-His-DL-Val-DL-Met-DL-Tyr-NH2 is a synthetic peptide composed of multiple amino acids in their DL-forms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Leu-DL-Pro-DL-Ser-DL-Asp-DL-Asp-DL-Leu-DL-Glu-DL-Phe-DL-Trp-DL-Cys-DL-His-DL-Val-DL-Met-DL-Tyr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Deprotection steps: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, ensuring consistent quality and scalability.
化学反応の分析
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups on cysteine residues.
Substitution: Modified peptides with altered functional groups.
科学的研究の応用
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions.
Biology
In biological research, the peptide can be used to study protein-protein interactions, enzyme kinetics, and cellular uptake mechanisms.
Medicine
In medicine, this peptide may have potential therapeutic applications, such as in the development of peptide-based drugs or as a diagnostic tool.
Industry
In the industrial sector, the peptide can be used in the production of biomaterials, as a component in biosensors, or in the development of new materials with specific properties.
作用機序
The mechanism of action of Ac-DL-Leu-DL-Pro-DL-Ser-DL-Asp-DL-Asp-DL-Leu-DL-Glu-DL-Phe-DL-Trp-DL-Cys-DL-His-DL-Val-DL-Met-DL-Tyr-NH2 depends on its specific application. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger various cellular pathways, leading to the desired biological response.
類似化合物との比較
Similar Compounds
Ac-DL-Leu-DL-Pro-DL-Ser-DL-Asp-DL-Asp-DL-Leu-DL-Glu-DL-Phe-DL-Trp-DL-Cys-DL-His-DL-Val-DL-Met-DL-Tyr-OH: Similar peptide without the amide group at the C-terminus.
Ac-L-Leu-L-Pro-L-Ser-L-Asp-L-Asp-L-Leu-L-Glu-L-Phe-L-Trp-L-Cys-L-His-L-Val-L-Met-L-Tyr-NH2: Homochiral version of the peptide with all L-amino acids.
Uniqueness
The uniqueness of Ac-DL-Leu-DL-Pro-DL-Ser-DL-Asp-DL-Asp-DL-Leu-DL-Glu-DL-Phe-DL-Trp-DL-Cys-DL-His-DL-Val-DL-Met-DL-Tyr-NH2 lies in its composition of DL-amino acids, which can confer different structural and functional properties compared to homochiral peptides. This can affect its stability, folding, and interactions with other molecules.
特性
分子式 |
C83H114N18O23S2 |
|---|---|
分子量 |
1796.0 g/mol |
IUPAC名 |
4-[[2-[[2-[[2-[[2-[[1-(2-acetamido-4-methylpentanoyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C83H114N18O23S2/c1-42(2)29-56(92-76(117)60(35-67(107)108)96-77(118)61(36-68(109)110)97-79(120)63(39-102)98-81(122)65-19-14-27-101(65)83(124)62(30-43(3)4)88-45(7)103)73(114)89-53(24-25-66(105)106)71(112)93-57(32-46-15-10-9-11-16-46)74(115)94-58(33-48-37-86-52-18-13-12-17-51(48)52)75(116)99-64(40-125)80(121)95-59(34-49-38-85-41-87-49)78(119)100-69(44(5)6)82(123)90-54(26-28-126-8)72(113)91-55(70(84)111)31-47-20-22-50(104)23-21-47/h9-13,15-18,20-23,37-38,41-44,53-65,69,86,102,104,125H,14,19,24-36,39-40H2,1-8H3,(H2,84,111)(H,85,87)(H,88,103)(H,89,114)(H,90,123)(H,91,113)(H,92,117)(H,93,112)(H,94,115)(H,95,121)(H,96,118)(H,97,120)(H,98,122)(H,99,116)(H,100,119)(H,105,106)(H,107,108)(H,109,110) |
InChIキー |
IAZGQQUTTRFISH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CS)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


